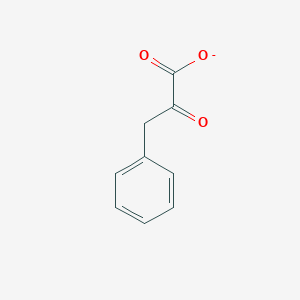
2-Oxo-3-phenylpropanoate
Cat. No. B1228592
M. Wt: 163.15 g/mol
InChI Key: BTNMPGBKDVTSJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06800459B2
Procedure details


One assay commonly used to measure chorismate mutase activity is based on the spectrophotometric estimation of phenylpyruvate obtained by acid conversion of the reaction product of prephenate. Metzenberg and Mitchell (1954) Arch Biochem and Biophys 243:374. In this assay, phenylpyruvate is estimated by the absorbance of either the enol-tautomer in alkaline solution (E=17,500 M−1 cm−1 at 320 nm in 1 M NaOH) or the enol-borate complex in either a concentrated solution of sodium borate and arsenate or phosphate (E=9292 M−1 cm−1 at 300 nm). Alternatively, the disappearance of chorismate may be assayed spectrophotometrically. Nishioka and Woodin (1972) Anal Biochem 45:617. The details of these assays and their advantages and disadvantages are described in Gilchrist and Connelly (1987) Methods in Enzymology 142:450-463.


Name
Identifiers


|
REACTION_CXSMILES
|
C=C(O[C@H:7]1[C@H:12]([OH:13])[CH:11]=[CH:10][C:9]([C:14]([OH:16])=[O:15])=[CH:8]1)C(O)=O.C1([CH2:23][C:24](=[O:28])[C:25]([O-:27])=[O:26])C=CC=CC=1>>[CH:11]1[CH:12]([OH:13])[CH:7]=[CH:8][C:9]([C:14]([OH:16])=[O:15])([CH2:23][C:24]([C:25]([OH:27])=[O:26])=[O:28])[CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)[O-])=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
